Didestriazole Anastrozole Dimer Impurity

Description

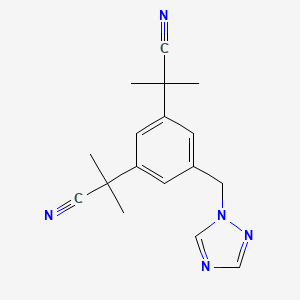

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3/c1-18-8-20(12-21(9-18)24(3,4)15-27)14-26(7,17-29)23-11-19(2)10-22(13-23)25(5,6)16-28/h8-13H,14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWIROKRYFYWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C)(C#N)C2=CC(=CC(=C2)C(C)(C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581004 | |

| Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918312-71-7 | |

| Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .alpha.1-[[3-(1-cyano-1-methylethyl)-5-methylphenyl]methyl]-.alpha.1,.alpha.3,.alpha.3,5-tetramethyl-1,3-benzenediacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Didestriazole Anastrozole Dimer Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and available information for the Anastrozole impurity known as Didestriazole Anastrozole Dimer Impurity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and quality control of Anastrozole.

Chemical Identity and Structure

The "this compound" is chemically identified as 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile . A critical point of clarification is the distinction of this impurity from another compound sometimes referred to as "Anastrozole Dimer Impurity." The "Didestriazole" designation signifies the absence of the two triazole rings that are characteristic of the parent drug, Anastrozole. This structural difference is reflected in its distinct molecular formula and CAS number.

Quantitative data and chemical identifiers for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Chemical Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | [1] |

| Synonym(s) | This compound, Anastrozole Impurity A | [2] |

| CAS Number | 918312-71-7 | [1][3] |

| Molecular Formula | C₂₆H₂₉N₃ | [1][3] |

| Molecular Weight | 383.54 g/mol | [1][3] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound are not extensively available in peer-reviewed scientific literature. However, based on general practices for the analysis of Anastrozole and its related substances, the following methodologies would be applicable for its characterization.

General Chromatographic Analysis

For the detection and quantification of Anastrozole impurities, High-Performance Liquid Chromatography (HPLC) is the most common technique. A general protocol would involve:

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of impurities.

-

Detection: UV detection at a wavelength of approximately 215 nm is suitable for monitoring Anastrozole and its impurities.

-

Quantification: The concentration of the impurity can be determined by comparing its peak area to that of a reference standard of known concentration.

Structural Elucidation

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the definitive structural confirmation of impurities.

-

Mass Spectrometry: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) can be used to determine the molecular weight of the impurity and to obtain fragmentation patterns that help in elucidating its structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the connectivity and stereochemistry of the impurity. A Certificate of Analysis for a reference standard of this impurity would typically include this data.

Logical Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like the Didestriazole Anastrozole Dimer.

Caption: A flowchart illustrating the general process for the detection, isolation, and structural elucidation of pharmaceutical impurities.

Biological Relevance and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity or potential signaling pathway interactions of the this compound. The primary focus in the context of pharmaceutical development is on its detection, characterization, and control to ensure the safety and efficacy of the final drug product. Any biological assessment would typically be part of the impurity qualification process if its levels exceed the thresholds defined by regulatory bodies such as the ICH.

Conclusion

The this compound is a known related substance of Anastrozole, distinguished by the absence of the triazole functional groups. While its chemical structure has been established, detailed experimental protocols for its synthesis and characterization, as well as data on its biological activity, are not widely available in the public domain. The information and generalized methodologies provided in this guide are intended to assist researchers and drug development professionals in understanding and managing this impurity within the broader context of Anastrozole quality control.

References

A Technical Guide to the Synthesis of Anastrozole and the Formation of its Dimer Impurity

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used as a first-line treatment for hormone receptor-positive advanced breast cancer in postmenopausal women.[1][2] Its chemical name is α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The manufacturing process of Anastrozole, like any complex organic synthesis, can lead to the formation of various impurities.[1] Understanding the synthesis pathway and the mechanisms of impurity formation is critical for process optimization, quality control, and ensuring compliance with stringent regulatory standards.

This technical guide provides an in-depth overview of a common industrial synthesis pathway for Anastrozole. It further elucidates the formation mechanism of a critical process-related impurity, the Anastrozole dimer, providing researchers and drug development professionals with a comprehensive understanding of its synthesis and impurity control.

Anastrozole Synthesis Pathway

The synthesis of Anastrozole is a multi-step process that typically begins with either mesitylene or 3,5-bis(bromomethyl)toluene.[3][4][5] The following pathway represents a common and well-documented route.

Caption: General multi-step synthesis pathway of Anastrozole.

Experimental Protocols

The following sections detail the methodologies for the key transformations in the Anastrozole synthesis.

Step 1: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile

This step involves a nucleophilic substitution reaction where the bromine atoms of 3,5-bis(bromomethyl)toluene are displaced by cyanide ions.

-

Reagents: 3,5-bis(bromomethyl)toluene, Potassium Cyanide (KCN), Tetrabutylammonium Bromide (Phase Transfer Catalyst).[3]

-

Procedure: A solution of 3,5-bis(bromomethyl)toluene is reacted with potassium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in a two-phase system (e.g., an organic solvent and water) to facilitate the transfer of the cyanide nucleophile to the organic phase. The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like HPLC. The organic layer is then separated, washed, and concentrated to yield the bis-nitrile compound.

Step 2: Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Anastrozole Related Compound A)

This transformation involves the α-methylation of the bis-nitrile compound.

-

Reagents: 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile, Sodium Hydride (NaH), Methyl Iodide.[3]

-

Procedure: The bis-nitrile from the previous step is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent (e.g., THF, DMF) to deprotonate the α-carbons, forming a carbanion.[3] This is followed by the addition of an excess of methyl iodide. The reaction is typically run at a low temperature initially and then allowed to warm to room temperature. After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent. The solvent is evaporated to yield the tetramethylated product, which is a key intermediate and also known as Anastrozole Related Compound A.[6]

Step 3: Synthesis of 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropionitrile) (Anastrozole Impurity C)

This step is a radical bromination of the benzylic methyl group.

-

Reagents: 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), N-Bromosuccinimide (NBS), Benzoyl Peroxide or 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator.[3][7][8]

-

Procedure: The tetramethylated intermediate is dissolved in a suitable organic solvent (e.g., acetonitrile, carbon tetrachloride).[7] N-Bromosuccinimide and a catalytic amount of a radical initiator are added. The mixture is heated to reflux to initiate the reaction.[7] The reaction progress is monitored by HPLC to ensure the formation of the desired monobrominated product while minimizing dibromination.[7] Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed and concentrated to give the crude bromomethyl derivative, which is also a known impurity, Anastrozole Impurity C.[9][10][11]

Step 4: Synthesis of Anastrozole

The final step is the N-alkylation of 1,2,4-triazole with the bromomethyl intermediate.

-

Reagents: 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropionitrile), 1,2,4-Triazole Sodium Salt, Dimethylformamide (DMF) or Toluene.[2][7]

-

Procedure: The bromomethyl compound is added to a mixture of 1,2,4-triazole sodium salt in a solvent like DMF.[2][7] The reaction is stirred at a controlled temperature (e.g., 90°C) for several hours.[2] Alternatively, the reaction can be performed in a phase-transfer catalysis system using toluene, a base like K₂CO₃, and a catalyst such as tetrabutylammonium bromide (TBAB).[2][3] After the reaction is complete, water is added, and the product is extracted with an organic solvent like ethyl acetate.[2][7] The combined organic layers are dried and concentrated. The crude Anastrozole is then purified, typically by column chromatography followed by crystallization from a suitable solvent system like isopropyl alcohol and heptane.[2]

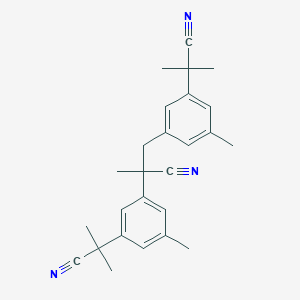

Formation of Anastrozole Dimer Impurity

A key impurity often found in the synthesis of Anastrozole is a dimer, identified as Anastrozole Impurity B (EP) or Anastrozole USP Related Compound C.[12][13] Its chemical name is 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[13]

This impurity is believed to form during the final N-alkylation step. The formation likely occurs when the highly reactive benzylic bromide intermediate, Anastrozole Impurity C, undergoes a side reaction. Instead of reacting with the 1,2,4-triazole anion, one molecule of the brominated intermediate may react with a carbanion formed from another molecule, leading to a C-C bond formation and dimerization. The presence of a strong base or localized high temperatures could facilitate the formation of the necessary carbanion intermediate.

Caption: Formation of Anastrozole vs. Dimer Impurity.

Quantitative Data Summary

The efficiency of the synthesis and the level of impurity formation can be quantified. The table below summarizes key data points gathered from various sources.

| Parameter | Value | Conditions / Notes | Source |

| Synthesis Yield | |||

| Anastrozole (Final Step) | Yield increased with phase-transfer catalyst (TBAB) vs. DMF alone. | Reaction at 90°C for 5 hours. | [2] |

| Purity & Impurity Levels | |||

| Anastrozole Purity (Crude) | >98% (HPLC) | Before final crystallization. | [14] |

| Anastrozole Purity (Final) | >99.9% (HPLC) | After purification of intermediates. | [8] |

| Anastrozole Dimer (Impurity B) | Target: < 0.06% (HPLC) | Controlled by purifying the starting material for the final step. | [8] |

| Anastrozole Isomeric Impurity | Reduced to < 0.1% | Using specific process controls. | [7] |

| Process Impurities (General) | Detected at 0.08% - 0.12% | In API, characterized by HPLC, LC-MS/MS, GC-MS. | [15][16] |

Impurity Control and Analytical Methods

Controlling impurities in Anastrozole manufacturing is crucial and involves several strategies:[1]

-

Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents can minimize side reactions. For instance, controlled addition of reagents and maintaining optimal temperature can reduce the formation of the dimer impurity.

-

Purification of Intermediates: Purifying key intermediates, such as 2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropionitrile), can significantly reduce the level of related impurities in the final API.[8] Crystallization is a common and effective method for this purpose.[14][17]

-

Quality Control Testing: Rigorous analytical testing is essential. Methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to detect and quantify Anastrozole and its impurities throughout the manufacturing process and in the final product.[1][15]

Conclusion

The synthesis of Anastrozole is a well-defined but complex process that requires careful control at each step to ensure high purity and yield. The formation of process-related impurities, particularly the Anastrozole dimer, is a critical aspect that must be managed. By understanding the reaction mechanisms, implementing robust process controls, and utilizing advanced analytical techniques, manufacturers can produce high-quality Anastrozole that meets the stringent safety and efficacy standards required for pharmaceutical use.

References

- 1. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. PL204392B1 - Method of obtaining 2,2'-(5-(1H-1,2,4-triazol-1-)-ylmethyl)-1,3-phenylene)di(2-methylpropionitrile) - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US20080177081A1 - Process for Preparation of Anastrozole - Google Patents [patents.google.com]

- 8. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]

- 9. Anastrozole EP Impurity C | 120511-84-4 [chemicea.com]

- 10. Anastrozole impurity C(EP) |CAS No 120511-84-4 [analyticachemie.in]

- 11. veeprho.com [veeprho.com]

- 12. allmpus.com [allmpus.com]

- 13. Anastrozole Dimer Impurity | C30H31N9 | CID 57369231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. JP2008510020A - Impurities of anastrozole intermediate and use thereof - Google Patents [patents.google.com]

Physicochemical Properties of Didestriazole Anastrozole Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the Didestriazole Anastrozole Dimer Impurity, a process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Anastrozole. This document is intended to serve as a resource for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. During its synthesis, various impurities can be formed. The this compound is one such process-related impurity.[1] Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide summarizes the available data on its chemical identity and physicochemical properties and outlines a general workflow for its analysis.

Chemical Identity

The this compound is also known by several synonyms, including Anastrozole Impurity A.[2][3] Its chemical structure is distinct from Anastrozole, notably by the absence of the two triazole rings, as the "didestriazole" name implies.

| Identifier | Details |

| Systematic (IUPAC) Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile |

| Common Denominations | This compound, Anastrozole Impurity A |

| CAS Number | 918312-71-7[2][4] |

| Molecular Formula | C₂₆H₂₉N₃[2][4] |

| Molecular Weight | 383.54 g/mol [2][4] |

Physicochemical Properties

The available data on the physicochemical properties of the this compound is somewhat limited and presents some inconsistencies, which is common for pharmaceutical impurities that are not as extensively studied as the parent API. The following table summarizes the reported and predicted properties.

| Property | Value | Notes |

| Melting Point | 1°C to 2°C[1] | This value appears unusually low for a molecule of this size and may require further verification. |

| Boiling Point | 518.1 ± 45.0 °C[5] | Predicted value. |

| Density | 1.056 ± 0.06 g/cm³[5] | Predicted value. |

| Specific Gravity | 1.043 g/mL[1] | |

| Solubility | Soluble in water and methanol.[1] | Another source reports solubility in Chloroform, Dichloromethane, Ethyl Acetate, and Dimethyl Sulfoxide.[5] |

Analytical Characterization and Experimental Protocols

General Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of a process-related impurity such as the Didestriazole Anastrozole Dimer.

References

- 1. Di-destriazole anastrozole dimer impurity | 918312-71-7 | ID21754 [biosynth.com]

- 2. Anastrozole Impurity A - CAS - 918312-71-7 | Axios Research [axios-research.com]

- 3. Anastrozole Impurity A | CAS No: 918312-71-7 [aquigenbio.com]

- 4. This compound | CAS No- 918312-71-7 | Simson Pharma Limited [simsonpharma.com]

- 5. Di-Destriazole Anastrozole DiMer IMpurity | 918312-71-7 [chemicalbook.com]

Technical Guide: Characterization of CAS Number 918312-71-7 (Didestriazole Anastrozole Dimer Impurity)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 918312-71-7. This substance is recognized as a process-related impurity in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1] The impurity is commonly referred to as Didestriazole anastrozole dimer impurity or Anastrozole Impurity A.[2] Understanding the characteristics of such impurities is crucial for drug quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This document summarizes its known chemical and physical properties, analytical methodologies for its identification and quantification, and its synthetic origin.

Chemical and Physical Properties

The this compound is a synthetic compound formed during the manufacturing of Anastrozole.[3] While comprehensive experimental data is limited in publicly available literature, the following tables summarize the key reported and predicted properties of this molecule.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 918312-71-7 | [2][4][5] |

| Common Names | This compound, Anastrozole Impurity A | [2] |

| Molecular Formula | C₂₆H₂₉N₃ | [2][4][5] |

| Molecular Weight | 383.54 g/mol | [4][5] |

| IUPAC Name | 2,2'-((2-cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene))bis(2-methylpropanenitrile) |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 1-2 °C | [3] |

| Boiling Point | 518.1 ± 45.0 °C (Predicted) | |

| Solubility | Soluble in water and methanol. | [3] |

Note: The reported melting point of 1-2°C appears unusually low for a molecule of this size and structure and may require experimental verification.

Synthesis and Formation

Didestriazole anastrozole dimer is a process-related impurity generated during the synthesis of Anastrozole.[1] Its formation is a result of side reactions involving intermediates of the Anastrozole synthesis pathway. The presence and quantity of this impurity are critical quality attributes of the Anastrozole active pharmaceutical ingredient (API), and its levels are controlled through optimization of the synthetic process and purification procedures.

The generalized synthetic pathway leading to the potential formation of this impurity is depicted below.

Experimental Protocols: Analytical Characterization

The identification and quantification of this compound in Anastrozole API are typically performed using chromatographic techniques. The following protocols are based on published methodologies for the analysis of Anastrozole and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for separating the main component, Anastrozole, from its related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column:

-

Option 1: Hichrom RPB, (250 × 4.6) mm, 5 µm column.

-

Option 2: Inertsil ODS-3V, 250 mm x 4.6 mm i.d., 5 µm analytical column.[3]

-

-

Mobile Phase:

-

Option 1: A gradient mixture of Mobile phase-A (0.01M Potassium di-hydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid) and Mobile phase-B (a 70:30 v/v mixture of methanol and acetonitrile).

-

Option 2: A gradient program with Mobile Phase A as water and Mobile Phase B as acetonitrile.[3]

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 215 nm.[3]

-

Column Temperature: 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation

LC-MS/MS is employed for the structural confirmation of impurities.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method described above to ensure separation.[3]

-

Ionization Mode: Positive ion mode is often used for nitrogen-containing compounds.

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the structure of the impurity.

The general workflow for the analytical characterization is illustrated in the following diagram.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity or the specific signaling pathways affected by this compound (CAS 918312-71-7). While it is an impurity of a pharmacologically active compound, its own biological effects have not been characterized. Therefore, it is treated as an impurity to be controlled within acceptable limits as defined by regulatory bodies to ensure the safety and efficacy of the final drug product.

Conclusion

The compound with CAS number 918312-71-7, known as this compound, is a critical process-related impurity in the synthesis of Anastrozole. Its characterization and control are essential aspects of pharmaceutical quality assurance. This guide has summarized the available chemical and physical data, outlined the analytical methodologies for its detection and quantification, and highlighted the current lack of information regarding its biological activity. Further research would be beneficial to fully elucidate the properties and potential biological impact of this molecule.

References

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. Di-destriazole anastrozole dimer impurity | 918312-71-7 | ID21754 [biosynth.com]

- 3. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Potential Metabolic Fate of Anastrozole Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The manufacturing process of anastrozole can lead to the formation of various impurities, including the anastrozole dimer impurity.[1] Understanding the metabolic fate of such impurities is crucial for a comprehensive safety assessment of the drug product.

The primary metabolic pathways for anastrozole involve N-dealkylation, hydroxylation, and glucuronidation, primarily occurring in the liver.[2][3] The major metabolites of anastrozole identified in human plasma and urine are triazole, a glucuronide conjugate of hydroxy-anastrozole, and a glucuronide of anastrozole itself.[3][4] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is the main catalyst for the oxidative metabolism of anastrozole, while UDP-glucuronosyltransferases (UGTs), such as UGT1A4, are responsible for its glucuronidation.[5][6][7]

Given the structural similarities between anastrozole and its dimer impurity, it is plausible that the dimer undergoes similar metabolic transformations. This guide will outline these potential pathways and the experimental methodologies required for their investigation.

Predicted Metabolic Pathways of Anastrozole Dimer Impurity

Based on the known metabolism of anastrozole, the dimer impurity is likely to undergo Phase I and Phase II metabolic reactions. The primary sites for these transformations would be the aromatic rings and the triazole moieties.

A diagram illustrating the potential metabolic pathways is presented below:

Caption: Predicted Metabolic Pathways of Anastrozole Dimer Impurity.

Data Presentation

The following table provides a template for summarizing quantitative data from in vitro and in vivo metabolism studies of the anastrozole dimer impurity.

| Metabolite | In Vitro System | In Vivo Model | Analytical Method | Quantitative Data (Example) |

| Mono-hydroxylated Dimer | Human Liver Microsomes | Rat Plasma | LC-MS/MS | 5.2 ± 0.8 ng/mL |

| Di-hydroxylated Dimer | Human Hepatocytes | Rat Urine | LC-MS/MS | 12.5% of total metabolites |

| N-dealkylated Dimer | Human Liver Microsomes | Rat Feces | LC-MS/MS | Detected |

| Dimer Glucuronide | Human Hepatocytes | Human Plasma | LC-MS/MS | 2.1 ± 0.5 ng/mL |

| Hydroxylated Dimer Glucuronide | Human Hepatocytes | Human Urine | LC-MS/MS | 25.3% of total metabolites |

Experimental Protocols

To definitively determine the metabolic fate of the anastrozole dimer impurity, a series of in vitro and in vivo experiments are required.

In Vitro Metabolism Studies

In vitro models are essential for the initial assessment of metabolic pathways and the enzymes involved.[8][9][10]

1. Metabolic Stability in Human Liver Microsomes (HLMs)

-

Objective: To assess the Phase I metabolic stability of the anastrozole dimer impurity.

-

Methodology:

-

Incubate the anastrozole dimer impurity (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding an NADPH-regenerating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.

-

2. Metabolite Identification in Human Hepatocytes

-

Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.

-

Methodology:

-

Incubate the anastrozole dimer impurity with cryopreserved human hepatocytes in suspension.

-

Collect samples at different time points.

-

Separate the cells from the medium by centrifugation.

-

Extract the metabolites from both the cell pellet and the supernatant.

-

Analyze the extracts using high-resolution mass spectrometry (HR-MS) for metabolite profiling and identification.[11][12]

-

3. Reaction Phenotyping with Recombinant CYP and UGT Enzymes

-

Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of the dimer impurity.

-

Methodology:

-

Incubate the anastrozole dimer impurity with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) and UGT enzymes (e.g., UGT1A4, UGT1A9, UGT2B7).

-

Analyze the formation of specific metabolites to determine the contribution of each enzyme.

-

In Vivo Metabolism Studies

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the anastrozole dimer impurity in a whole organism.[13][14][15][16]

1. Pharmacokinetic and Metabolite Profiling in Rodents

-

Objective: To determine the pharmacokinetic profile and identify the major metabolites in vivo.

-

Methodology:

-

Administer the anastrozole dimer impurity to a suitable animal model (e.g., Sprague-Dawley rats) via oral and intravenous routes.

-

Collect blood, urine, and feces samples at predetermined time points.

-

Process the plasma, urine, and fecal homogenates to extract the parent compound and its metabolites.

-

Analyze the samples by LC-MS/MS to quantify the parent compound and identify the metabolites.

-

2. Mass Balance Study

-

Objective: To determine the routes and extent of excretion of the dimer impurity and its metabolites.

-

Methodology:

-

Synthesize a radiolabeled version of the anastrozole dimer impurity (e.g., with ¹⁴C).

-

Administer the radiolabeled compound to animals.

-

Collect and analyze urine, feces, and expired air over an extended period to determine the total radioactivity.

-

Profile the radioactive metabolites in the excreta.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the identification and characterization of drug impurity metabolites.

Caption: Experimental Workflow for Metabolite Identification.

Conclusion

While the metabolic fate of the anastrozole dimer impurity has not been explicitly studied, a scientifically sound prediction of its biotransformation can be made based on the known metabolism of anastrozole. The dimer is likely to undergo hydroxylation, N-dealkylation, and glucuronidation. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively identify and quantify the metabolites of this impurity, thereby contributing to a more complete understanding of its safety profile. Such studies are an integral part of the overall risk assessment for any pharmaceutical product.

References

- 1. clearsynth.com [clearsynth.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Use of a Urine Anastrozole Assay to Determine Treatment Discontinuation Among Women With Hormone-Sensitive Breast Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medscape.com [medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 10. dls.com [dls.com]

- 11. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]

- 13. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

Didestriazole Anastrozole Dimer Impurity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature detailing the synthesis, comprehensive characterization, and specific biological activity of Didestriazole Anastrozole Dimer Impurity is limited. This guide is compiled based on available data from reference standard suppliers and established principles of pharmaceutical impurity analysis. It aims to provide a foundational understanding for researchers and professionals in drug development.

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. One such process-related impurity is the this compound.

This technical guide provides an overview of the available information on this compound, distinguishing it from other known dimeric impurities of Anastrozole. It also presents a hypothesized synthetic pathway, a general experimental workflow for its analysis, and the established mechanism of action of the parent drug, Anastrozole.

Chemical Identity and Properties

It is crucial to differentiate this compound from the more commonly documented "Anastrozole Dimer Impurity" (also known as Anastrozole Impurity B). The table below summarizes the key identifiers for both compounds.

| Property | This compound | Anastrozole Dimer Impurity (Impurity B) |

| CAS Number | 918312-71-7[1][2] | 1216898-82-6[3][4] |

| Molecular Formula | C₂₆H₂₉N₃[1][2] | C₃₀H₃₁N₉[3][4] |

| Molecular Weight | 383.54 g/mol [1][2] | 517.63 g/mol [3][4] |

| Synonyms | 2,3-Bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | (2RS)-2,3-Bis[3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile |

Potential Formation Pathway

While specific literature on the formation of this compound is unavailable, a plausible pathway can be hypothesized based on the known synthesis of Anastrozole. The synthesis of Anastrozole involves the reaction of 3,5-bis(bromomethyl)toluene with potassium cyanide, followed by methylation and subsequent reaction with 1,2,4-triazole. The dimer impurity likely arises from an incomplete reaction or a side reaction where the triazole ring is absent, and instead, a dimerization of a key intermediate occurs.

Analytical Workflow for Identification and Quantification

A generalized experimental workflow for the identification, isolation, and quantification of this compound in Anastrozole API would typically involve the following steps, based on established methods for other Anastrozole impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (General)

A reverse-phase HPLC method is typically employed for the separation of Anastrozole and its impurities.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Anastrozole and the impurity show significant absorbance (e.g., 215 nm).

-

Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard of this compound.

Mass Spectrometry (MS) for Identification

For structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for these types of compounds.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements for molecular formula confirmation.

-

Tandem MS (MS/MS): Fragmentation analysis can help in elucidating the structure of the impurity.

Isolation and Structural Elucidation

If the impurity is novel or not commercially available as a reference standard, it may need to be isolated and its structure fully characterized.

-

Isolation: Preparative HPLC with the same or a similar mobile phase system as the analytical method can be used to isolate a sufficient quantity of the impurity.

-

Structural Characterization: The isolated impurity is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Infrared (IR) spectroscopy, to confirm its chemical structure.

Anastrozole's Mechanism of Action: The Importance of Purity

The therapeutic effect of Anastrozole is directly linked to its ability to inhibit the aromatase enzyme, which is responsible for the final step of estrogen synthesis in postmenopausal women. By blocking this enzyme, Anastrozole reduces circulating estrogen levels, thereby slowing the growth of hormone-receptor-positive breast cancers. The presence of impurities could potentially interfere with this mechanism or introduce off-target effects.

Conclusion

This compound is a recognized, albeit not extensively studied, process-related impurity of Anastrozole. For researchers and professionals in drug development, having access to a well-characterized reference standard of this impurity is essential for accurate analytical method development, validation, and routine quality control of Anastrozole API. While a comprehensive technical profile of this specific impurity is not yet available in the public domain, the application of standard analytical techniques such as HPLC and mass spectrometry, in conjunction with the use of a certified reference standard, allows for its effective control. Further research into the formation and potential biological impact of this and other Anastrozole impurities will continue to be an important area of study in pharmaceutical sciences.

References

Impurity Profiling of Bulk Anastrozole Drug Substance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. Impurities in the bulk drug substance, even in trace amounts, can impact the safety, efficacy, and stability of the final pharmaceutical product.[3] Therefore, a thorough understanding and control of the impurity profile of Anastrozole is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.

This technical guide provides a comprehensive overview of the impurity profiling of bulk Anastrozole. It covers the origin and classification of impurities, detailed analytical methodologies for their identification and quantification, and a summary of known related compounds and degradation products. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in ensuring the quality and safety of Anastrozole.

Regulatory Framework for Impurity Control

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances. The key guideline, ICH Q3A(R2), outlines the thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Q3A(R2) Guideline

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level.

Origin and Classification of Anastrozole Impurities

Impurities in Anastrozole can originate from various sources, including the synthetic route, degradation of the drug substance, and storage conditions. They are broadly classified into organic impurities, inorganic impurities, and residual solvents. This guide focuses on organic impurities, which can be further categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities are by-products or unreacted starting materials and intermediates from the manufacturing process. Several process-related impurities of Anastrozole have been identified and characterized.

Degradation Products

Degradation products are formed due to the decomposition of the drug substance over time or under stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Anastrozole has been found to be susceptible to degradation under basic and oxidative conditions.

Known Impurities of Anastrozole

A number of impurities related to Anastrozole have been identified and are controlled by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The structures of some of these key impurities are presented below. While specific toxicological data for each impurity is not always publicly available, their levels are controlled to ensure the safety of the drug product. The need for toxicological assessment is determined by the qualification thresholds set by the ICH.

Table 2: Known Impurities of Anastrozole

| Impurity Name | Other Names | Type | Molecular Formula | Molecular Weight | CAS Number |

| Anastrozole Related Compound A | Impurity II, 3,5-Bis(2-cyanoprop-2-yl)toluene | Process-related | C₁₅H₁₈N₂ | 226.32 | 120511-72-0 |

| Anastrozole Impurity B | Anastrozole Dimer Impurity, Anastrozole USP Related Compound C | Process-related | C₃₀H₃₁N₉ | 517.63 | 1216898-82-6 |

| Anastrozole Impurity C | Anastrozole Monobromo Impurity, Anastrozole USP Related Compound D | Process-related | C₁₅H₁₇BrN₂ | 305.21 | 120511-84-4 |

| Anastrozole Impurity I | Impurity I | Process-related | C₁₇H₁₉N₅ | 293.37 | 120511-92-4 |

| Anastrozole Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Process-related | C₁₅H₁₇BrN₂ | 305.21 | 120511-84-4 |

| Anastrozole Diacid | - | Degradation | C₁₇H₂₁N₅O₄ | 359.38 | 1338800-81-9 |

| Anastrozole Monoacid | - | Degradation | C₁₇H₂₀N₄O₂ | 312.37 | - |

| Anastrozole Diamide Impurity | - | Degradation | C₁₇H₂₃N₅O₂ | 329.40 | 120512-04-1 |

Data sourced from various chemical and pharmaceutical suppliers.[4][5][6][7][8][9][10][11][12][13]

Table 3: Pharmacopoeial Impurity Limits for Anastrozole Drug Substance

| Impurity | Pharmacopoeia | Limit |

| Any individual unspecified impurity | USP | ≤ 0.10% |

| Total impurities | USP | ≤ 0.5% |

| Impurity E | EP | - |

| Other detectable impurities (A, B, C, D, F, G, H, I) | EP | Limited by the general acceptance criterion for other/unspecified impurities. |

Note: This table is a summary and for detailed and current information, the respective pharmacopoeial monographs should be consulted.[4][14]

Experimental Protocols

The accurate identification and quantification of Anastrozole impurities rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantitative analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Anastrozole solution is treated with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Anastrozole solution is treated with 0.1 M NaOH at 60°C for 2 hours. Anastrozole shows significant degradation under basic conditions.

-

Oxidative Degradation: Anastrozole solution is treated with 3% H₂O₂ at room temperature for 24 hours. Significant degradation is often observed.

-

Thermal Degradation: Anastrozole solid is exposed to 105°C for 24 hours.

-

Photolytic Degradation: Anastrozole solution and solid are exposed to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 W h/m²).

Analytical Method: RP-HPLC-UV

This method is suitable for the separation and quantification of Anastrozole and its related impurities.

-

Chromatographic System:

-

Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm or equivalent C18 column.

-

Mobile Phase A: Water or 10 mM Ammonium Acetate buffer.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active substance.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.

-

-

Sample Preparation:

-

Standard Solution: A known concentration of Anastrozole Reference Standard (RS) and impurity reference standards in a suitable diluent (e.g., acetonitrile/water mixture).

-

Test Solution: A solution of the Anastrozole bulk drug substance in the same diluent.

-

Structural Elucidation: LC-MS/MS and NMR

For the identification and structural confirmation of unknown impurities, hyphenated techniques are employed.

-

LC-MS/MS Protocol:

-

Chromatographic conditions: Similar to the HPLC-UV method.

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to determine the molecular weight of the impurities and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

-

-

NMR Spectroscopy Protocol:

-

Sample Preparation: Isolated impurities (often through preparative HPLC) are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed to determine the complete chemical structure of the impurity.

-

Visualization of Key Pathways and Workflows

Estrogen Biosynthesis and Anastrozole's Mechanism of Action

Anastrozole functions by inhibiting the aromatase enzyme, which is a key player in the biosynthesis of estrogens from androgens. The following diagram illustrates this pathway.

Experimental Workflow for Impurity Profiling

A systematic approach is crucial for the comprehensive impurity profiling of a bulk drug substance. The workflow diagram below outlines the key steps involved.

Conclusion

The impurity profiling of bulk Anastrozole is a scientifically rigorous and regulatory-driven process that is fundamental to ensuring the quality, safety, and efficacy of the final drug product. A combination of forced degradation studies and the use of advanced analytical techniques such as HPLC, LC-MS/MS, and NMR allows for the comprehensive identification, quantification, and characterization of process-related impurities and degradation products. Adherence to ICH guidelines provides a clear framework for the control and qualification of these impurities. This technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, providing the necessary information to develop and implement robust impurity control strategies for Anastrozole.

References

- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. britiscientific.com [britiscientific.com]

- 4. uspnf.com [uspnf.com]

- 5. Anastrozole impurity E CRS | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. allmpus.com [allmpus.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. allmpus.com [allmpus.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Anastrozole EP Impurity C | 120511-84-4 [chemicea.com]

- 12. veeprho.com [veeprho.com]

- 13. assets.hpra.ie [assets.hpra.ie]

- 14. Anastrozole [drugfuture.com]

An In-Depth Technical Guide to the Origin and Control of Dimeric Impurities in Anastrozole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and control of dimeric impurities in the synthesis of Anastrozole, a potent aromatase inhibitor. Understanding the origin of these impurities and implementing effective control strategies are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Anastrozole and its Synthesis

Anastrozole, chemically known as α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its synthesis typically involves a multi-step process culminating in the alkylation of 1,2,4-triazole with a substituted benzyl bromide. It is in this final step that the formation of critical impurities, including a dimeric species, can occur. The presence of such impurities is undesirable and must be controlled to meet stringent regulatory standards.[1][2]

The Dimeric Impurity: Structure and Identification

A key process-related impurity in Anastrozole synthesis is a dimeric adduct. This impurity has been identified and characterized as:

-

IUPAC Name: 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[3]

-

CAS Number: 1216898-82-6[4]

-

Molecular Formula: C₃₀H₃₁N₉[3]

-

Common Synonyms: Anastrozole Dimer Impurity, Anastrozole EP Impurity B, Anastrozole USP Related Compound C[3]

The presence of this and other impurities is typically monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

Origin and Proposed Mechanism of Dimeric Impurity Formation

The formation of the dimeric impurity is a significant concern during the final step of Anastrozole synthesis: the N-alkylation of 1,2,4-triazole with 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile). This reaction is a nucleophilic substitution where the triazole anion displaces the bromide ion.

The proposed mechanism for the formation of the dimeric impurity is a competing side-reaction to the main Anastrozole synthesis. It is hypothesized to occur when the starting benzyl bromide derivative undergoes a self-condensation reaction. This can be facilitated by the basic conditions required for the deprotonation of 1,2,4-triazole. Instead of the triazole anion acting as the nucleophile, a carbanion formed from another molecule of the benzyl bromide starting material could potentially attack the benzylic carbon, leading to the formation of a carbon-carbon bond and the subsequent dimer.

Factors that could potentially influence the rate of this side-reaction include the strength and concentration of the base, the reaction temperature, and the choice of solvent.

Control Strategies for Dimeric Impurities

Effective control of the dimeric impurity relies on optimizing the reaction conditions of the final alkylation step to favor the formation of Anastrozole over the dimerization side-reaction. Key process parameters that can be manipulated include:

-

Choice of Base and Solvent: The selection of the base and solvent system is critical. A base that is strong enough to deprotonate the 1,2,4-triazole but not so strong as to promote self-condensation of the benzyl bromide is ideal. The solvent should facilitate the desired reaction while potentially hindering the side-reaction. For instance, the use of a phase-transfer catalyst (PTC) in a biphasic system has been shown to improve selectivity and yield in similar reactions, potentially by facilitating the reaction at the interface and minimizing side reactions in the bulk organic phase.[6]

-

Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side-reactions more significantly than the main reaction, thereby improving selectivity. Careful temperature control is therefore essential.

-

Stoichiometry of Reactants: The molar ratio of 1,2,4-triazole to the benzyl bromide derivative can be optimized. Using a slight excess of the triazole may help to ensure that the benzyl bromide preferentially reacts with the triazole anion rather than itself.

-

Purification Methods: While preventing the formation of the impurity is the primary goal, effective purification methods are also necessary. Crystallization is a common method for purifying the final API. However, some impurities, particularly those with similar structures to the main compound, can be difficult to remove through simple crystallization.[7] Therefore, developing a robust crystallization process, potentially involving the use of specific solvent systems, is crucial. In some cases, purification of Anastrozole may involve the formation and subsequent neutralization of a salt to effectively remove certain impurities.[7]

Experimental Protocols

While specific proprietary process parameters are not publicly available, the following general experimental protocols for the synthesis and analysis of Anastrozole and its impurities can be adapted and optimized.

General Synthesis of Anastrozole (Final Step)

This protocol is a general representation and requires optimization to minimize dimer formation.

-

Preparation of the Reaction Mixture: In a suitable reactor, a chosen solvent (e.g., dimethylformamide) is charged, followed by 1,2,4-triazole and a base (e.g., potassium carbonate). The mixture is stirred to form the triazole salt.[6]

-

Addition of Benzyl Bromide Derivative: A solution of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) in the same solvent is added to the reaction mixture at a controlled temperature.[6]

-

Reaction Monitoring: The reaction progress is monitored by HPLC to determine the consumption of the starting material and the formation of Anastrozole and the dimeric impurity.

-

Work-up and Isolation: Once the reaction is complete, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.[6]

-

Purification: The crude Anastrozole is purified by crystallization from an appropriate solvent or solvent mixture to achieve the desired purity profile.[6]

HPLC Method for Impurity Profiling

The following is a representative HPLC method for the analysis of Anastrozole and its impurities.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is employed.[8][9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at an appropriate wavelength (e.g., 215 nm) is used to monitor the elution of Anastrozole and its impurities.[5]

-

Column Temperature: The column is maintained at a constant temperature (e.g., 30 °C).

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data directly correlating specific process parameters with the formation of the Anastrozole dimeric impurity. The information available primarily focuses on the identification and general control of impurities. The table below is a template that researchers should aim to populate through their own process development and optimization studies.

| Process Parameter | Condition A | Condition B | Condition C | Anastrozole Yield (%) | Dimeric Impurity (%) |

| Base | NaH | K₂CO₃ | Cs₂CO₃ | Data to be determined | Data to be determined |

| Solvent | DMF | Acetonitrile | Toluene | Data to be determined | Data to be determined |

| Temperature (°C) | 25 | 50 | 75 | Data to be determined | Data to be determined |

| Triazole:Benzyl Bromide Ratio | 1.0:1.0 | 1.2:1.0 | 1.5:1.0 | Data to be determined | Data to be determined |

| Phase Transfer Catalyst | None | TBAB | Aliquat 336 | Data to be determined | Data to be determined |

Data in this table is illustrative and needs to be generated through systematic experimentation.

Conclusion

The control of dimeric and other impurities in the synthesis of Anastrozole is a critical aspect of pharmaceutical manufacturing. A thorough understanding of the reaction mechanism and the influence of process parameters on the formation of these impurities is essential for developing a robust and reproducible synthetic process. By carefully optimizing the final alkylation step and implementing effective purification strategies, it is possible to consistently produce high-quality Anastrozole that meets the stringent requirements for use in patients. Further research into the specific kinetics and thermodynamics of the dimerization side-reaction would be beneficial for the continued improvement of Anastrozole synthesis.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Anastrozole Dimer Impurity | C30H31N9 | CID 57369231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

Methodological & Application

Application Note: HPLC Method for the Determination of Didestriazole Anastrozole Dimer Impurity

This application note details a sensitive and specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the Didestriazole Anastrozole Dimer Impurity in Anastrozole drug substances.

Introduction

Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. During its synthesis and storage, process-related impurities and degradation products can arise. One such critical impurity is the this compound (also known as Anastrozole Dimer Impurity or Anastrozole Impurity B/C). Monitoring and controlling this impurity is crucial to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for a validated RP-HPLC method suitable for the detection and quantification of this specific dimer impurity.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is required.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: Diode Array Detector (DAD) or UV Detector

-

Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size[1] or equivalent C18 column

-

Software: Empower™ 3 or equivalent chromatography data station

Chemicals and Reagents

-

Anastrozole Reference Standard

-

This compound Reference Standard (CAS: 1216898-82-6)[2][3][4]

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphate Buffer (0.02M, pH 3.6)[5]

-

Orthophosphoric Acid (for pH adjustment)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Anastrozole and its dimer impurity.

| Parameter | Condition |

| Mobile Phase A | Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min[1][5][6] |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm[1][6] |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Sample Preparation

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Anastrozole Reference Standard and this compound Reference Standard in a suitable diluent (e.g., 50:50 v/v Acetonitrile:Water) to obtain a known concentration.

-

Prepare a working standard solution by diluting the stock solution to the desired concentration for analysis.

Sample Solution Preparation:

-

Accurately weigh and dissolve the Anastrozole drug substance in the diluent to achieve a target concentration.

-

Ensure the solution is fully dissolved by sonication if necessary.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Experimental Workflow

Caption: Experimental workflow for the HPLC determination of this compound.

Results and Discussion

The developed HPLC method effectively separates Anastrozole from its dimer impurity. The retention times for the compounds are expected to be distinct, allowing for accurate quantification.

System Suitability

System suitability parameters should be established to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% (for replicate injections) |

Method Validation

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. Forced degradation studies can be performed to demonstrate specificity.[1][7][8]

-

Linearity: A linear relationship should be established across a range of concentrations for the dimer impurity. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[5][6]

-

Accuracy: The accuracy of the method should be assessed by recovery studies at different concentration levels. Recovery values are typically expected to be within 98-102%.[7]

-

Precision: The precision of the method should be evaluated at different levels (repeatability, intermediate precision). The relative standard deviation (%RSD) should be within acceptable limits.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the dimer impurity should be determined to establish the sensitivity of the method.[5][7][9]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. The values are indicative and should be confirmed during method validation.

| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| Anastrozole | Approx. 6-8 | ~0.06 | ~0.18 |

| This compound | Varies (typically longer retention than Anastrozole) | ~0.05 | ~0.15 |

Conclusion

The described RP-HPLC method is suitable for the accurate and precise determination of the this compound in Anastrozole drug substance. The method is specific, sensitive, and linear over a relevant concentration range. Adherence to the detailed protocol and proper validation will ensure reliable monitoring of this critical impurity, contributing to the overall quality and safety of the Anastrozole drug product.

References

- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clearsynth.com [clearsynth.com]

- 5. frontierjournals.org [frontierjournals.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. ajphr.com [ajphr.com]

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Anastrozole and its associated related substances. The described method is designed to be stability-indicating, ensuring the accurate quantification of Anastrozole in the presence of its impurities and degradation products, in accordance with ICH guidelines.

Introduction

Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] The manufacturing process and storage of Anastrozole can lead to the formation of related substances, which are impurities that can affect the drug's safety and efficacy.[3] Therefore, a robust analytical method is crucial for the separation and quantification of these impurities to ensure the quality and stability of the final drug product. This RP-HPLC method provides a reliable approach for the determination of Anastrozole and its related substances in bulk drug and pharmaceutical dosage forms.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the RP-HPLC analysis of Anastrozole and its related substances.

Instrumentation and Chromatographic Conditions

A summary of the recommended instrumentation and chromatographic conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC system with UV/PDA detector |

| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm or equivalent C18 column |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Run Time | 40 minutes |

Reagent and Sample Preparation

-

Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.

-

Standard Stock Solution of Anastrozole: Accurately weigh and transfer about 25 mg of Anastrozole working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a solution with a concentration of 1000 µg/mL.

-

Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent to obtain a final concentration of 10 µg/mL.

-

Related Substances Standard Stock Solution: Accurately weigh and transfer about 2.5 mg of each of the specified Anastrozole related substances into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

-

Spiked Sample Solution: To assess the separation capability of the method, a sample solution can be spiked with the related substances standard stock solution.

-

Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Anastrozole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.

Data Presentation

The following table summarizes the expected quantitative data for Anastrozole and its known related substances based on the described method. Retention times are approximate and may vary depending on the specific column and system used.

| Compound Name | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Anastrozole Related Compound A | ~5.8 | ~0.45 | 0.06 | 0.18 |

| Anastrozole Related Compound B (Dimer) | ~15.2 | ~1.18 | 0.03 | 0.09 |

| Anastrozole Related Compound C | ~11.5 | ~0.90 | 0.03 | 0.09 |

| Anastrozole Related Compound D | ~13.9 | ~1.08 | 0.06 | 0.18 |

| Anastrozole Related Compound E | ~9.7 | ~0.76 | 0.06 | 0.18 |

| Anastrozole | ~12.8 | 1.00 | 0.06 | 0.18 |

Method Validation and Forced Degradation

The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[4] Forced degradation studies are essential to establish the stability-indicating nature of the method. Anastrozole has been shown to be stable under thermal, hydrolytic, and photolytic stress conditions, but degradation is observed under oxidative conditions.[4]

Forced Degradation Protocol

-

Acid Degradation: Treat the sample solution with 1N HCl at 60°C for 24 hours.

-

Base Degradation: Treat the sample solution with 0.1N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind developing a stability-indicating HPLC method.

References

Application Note: Characterization of Anastrozole Impurities using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocol for the characterization of impurities in Anastrozole drug substance and product using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Anastrozole, a non-steroidal aromatase inhibitor, is a critical medication in the treatment of breast cancer. Ensuring its purity is paramount for safety and efficacy. This document outlines a robust methodology for the separation, identification, and quantification of potential process-related and degradation impurities of Anastrozole, in accordance with regulatory guidelines. The protocol includes sample preparation, detailed LC-MS/MS parameters, and data analysis strategies.

Introduction

Anastrozole is a potent and selective inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. It is widely prescribed for the treatment of hormone receptor-positive breast cancer in postmenopausal women. The manufacturing process and storage of Anastrozole can lead to the formation of impurities, which may include starting materials, by-products, intermediates, and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) require stringent control of these impurities.

LC-MS/MS has emerged as the preferred analytical technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information. This application note describes a validated, stability-indicating LC-MS/MS method for the analysis of Anastrozole and its impurities.

Experimental Protocols

Sample Preparation

For Drug Substance:

-

Accurately weigh and dissolve an appropriate amount of the Anastrozole drug substance in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to achieve a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as needed for analysis.

For Drug Product (Tablets):

-

Grind a representative number of tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a volumetric flask.

-

Add a suitable extraction solvent (e.g., 50:50 v/v acetonitrile:water), sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.

-

Centrifuge or filter the solution through a 0.45 µm filter to remove excipients before injection.

For Forced Degradation Studies: To assess the stability-indicating nature of the method, Anastrozole can be subjected to forced degradation under various stress conditions as per ICH guidelines[1][2]:

-

Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours. Anastrozole has been found to degrade under basic conditions[2][3].

-